

Technical Support Center: 4-Chloro-5-methoxypicolinic Acid Production

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Compound of Interest

Compound Name: 4-Chloro-5-methoxypicolinic acid

Cat. No.: B173285

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This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges associated with scaling up the production of **4-Chloro-5-methoxypicolinic acid**.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for **4-Chloro-5-methoxypicolinic acid**?

A1: While specific literature on the large-scale synthesis of **4-Chloro-5-methoxypicolinic acid** is limited, common routes for substituted picolinic acids involve multi-step processes. These often start from commercially available pyridine derivatives. A plausible route could involve the chlorination and methoxylation of a suitable picolinic acid precursor, followed by hydrolysis of a nitrile or oxidation of a methyl group to the carboxylic acid.

Q2: What are the key physical and chemical properties of **4-Chloro-5-methoxypicolinic acid**?

A2: **4-Chloro-5-methoxypicolinic acid** is a solid at room temperature.^[1] Key properties are summarized in the table below.

Property	Value	Reference
CAS Number	103878-33-7	[2][3]
Molecular Formula	C7H6ClNO3	[2][3]
Molecular Weight	187.58 g/mol	[2][3]
Appearance	Light grey or off-white solid	[4]
Storage	Store at room temperature	[1]

Q3: What are the main safety considerations when handling **4-Chloro-5-methoxypicolinic acid** and its precursors?

A3: **4-Chloro-5-methoxypicolinic acid** is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] When handling this compound and its precursors, it is crucial to use personal protective equipment (PPE), including gloves, lab coats, and eye protection. Work should be conducted in a well-ventilated area or a fume hood.[4]

Troubleshooting Guide

Problem 1: Low yield during the synthesis of **4-Chloro-5-methoxypicolinic acid**.

Possible Causes and Solutions:

- Incomplete reaction: Monitor the reaction progress using techniques like TLC or HPLC. If the reaction has stalled, consider extending the reaction time or increasing the temperature.
- Sub-optimal reaction conditions: The choice of solvent, temperature, and catalyst can significantly impact yield. Consider performing a Design of Experiments (DoE) to optimize these parameters.
- Side reactions: The formation of byproducts can reduce the yield of the desired product. Analyze the impurity profile to identify major side products and adjust reaction conditions to minimize their formation. For example, controlling the temperature during chlorination can prevent over-chlorination.

- Degradation of starting material or product: Some picolinic acid derivatives can be sensitive to heat or pH. Ensure that the reaction and work-up conditions are within the stability range of your compounds.

Problem 2: High levels of impurities in the final product.

Possible Causes and Solutions:

- Inefficient purification: If crystallization is used for purification, ensure that the solvent system is optimal for selectively precipitating the desired product while leaving impurities in the solution. You may need to screen multiple solvents or solvent mixtures.
- Formation of closely related impurities: Impurities with similar structures to the final product can be challenging to remove. Techniques like chromatography may be necessary for their removal, but this can be difficult to scale up.^[5] Alternative purification methods like tangential flow filtration (TFF) could be explored for removing low molecular weight impurities.^[5]
- Carryover of unreacted starting materials or reagents: Ensure that the work-up procedure effectively removes all starting materials and reagents. This may involve additional extraction or washing steps.

Problem 3: Difficulty with product isolation and crystallization.

Possible Causes and Solutions:

- Product is too soluble in the reaction solvent: If the product is highly soluble, it may be difficult to precipitate. In such cases, an anti-solvent can be added to induce crystallization.
- Formation of an oil instead of a solid: "Oiling out" can occur if the product precipitates above its melting point or if impurities inhibit crystallization. Try lowering the temperature of crystallization or using a different solvent system.
- Slow filtration: Small particle size or the presence of fine solids can lead to slow filtration. Consider optimizing the crystallization process to obtain larger crystals. Using a filter aid may also improve filtration speed.

Experimental Protocols

Hypothetical Synthesis of **4-Chloro-5-methoxypicolinic acid**

This protocol is a hypothetical example based on common organic synthesis techniques for related compounds and should be optimized for specific laboratory conditions.

Step 1: Nitration of a Picolinic Acid Precursor

- To a stirred solution of the picolinic acid precursor in concentrated sulfuric acid, add fuming nitric acid dropwise at 0-5 °C.
- Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
- Pour the reaction mixture onto crushed ice and adjust the pH to 7 with a suitable base.
- Filter the resulting precipitate, wash with cold water, and dry under vacuum to obtain the nitrated intermediate.

Step 2: Chlorination of the Nitrated Intermediate

- Suspend the nitrated intermediate in a suitable solvent such as phosphorus oxychloride (POCl₃).
- Heat the mixture to reflux for 8-12 hours.
- Cool the reaction mixture and carefully quench with water.
- Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the chlorinated intermediate.

Step 3: Methoxylation of the Chlorinated Intermediate

- Dissolve the chlorinated intermediate in methanol.
- Add sodium methoxide portion-wise at room temperature.
- Stir the reaction mixture for 12-18 hours.
- Remove the solvent under reduced pressure and add water to the residue.

- Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the methoxylated intermediate.

Step 4: Reduction of the Nitro Group

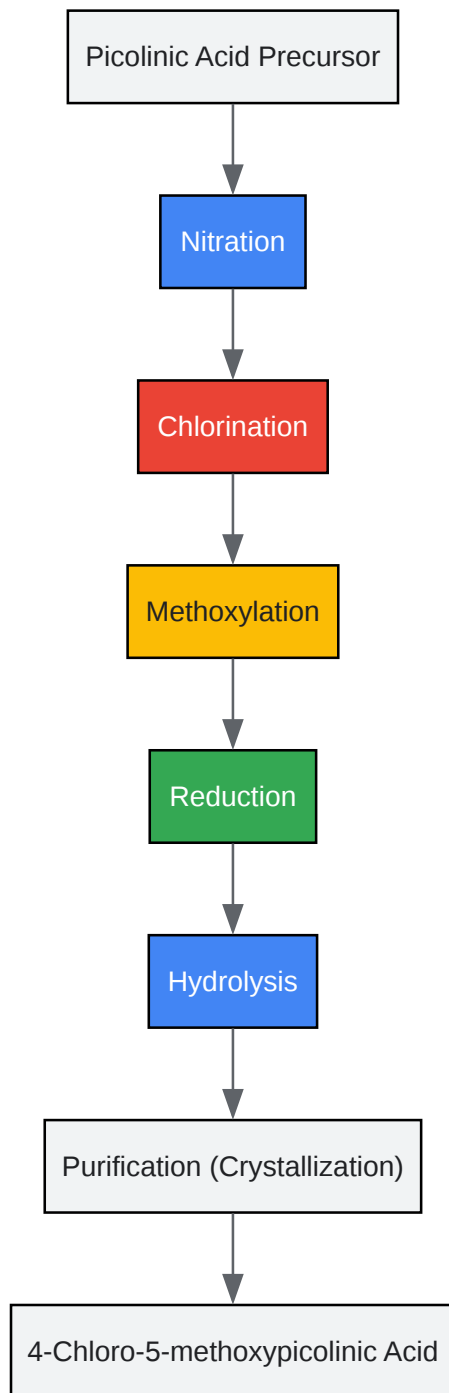
- Dissolve the methoxylated intermediate in a suitable solvent like ethanol.
- Add a reducing agent, such as tin(II) chloride, and heat the mixture to reflux.
- After the reaction is complete, cool the mixture and adjust the pH to basic.
- Extract the product, dry the organic layer, and concentrate to obtain the amino intermediate.

Step 5: Hydrolysis to the Carboxylic Acid

- If the starting material was a nitrile, perform acid or base-catalyzed hydrolysis to obtain the final **4-Chloro-5-methoxypicolinic acid**.
- Purify the final product by recrystallization from a suitable solvent.

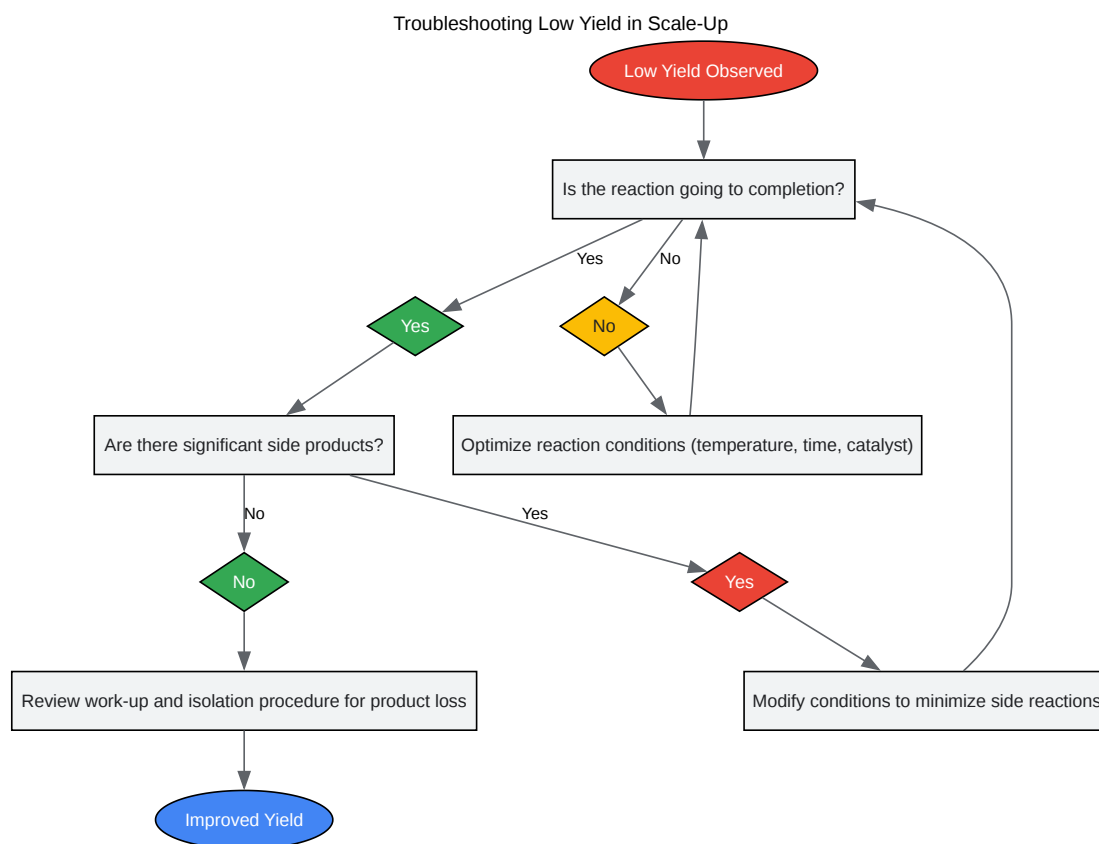
Visualizations

Experimental Workflow for 4-Chloro-5-methoxypicolinic Acid Synthesis



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Caption: A hypothetical multi-step synthesis workflow for **4-Chloro-5-methoxypicolinic acid**.



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Caption: A decision tree for troubleshooting low yield during the scale-up of production.

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